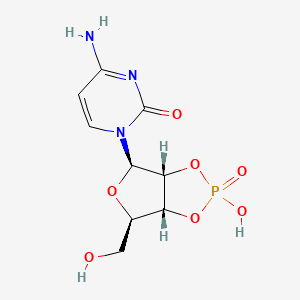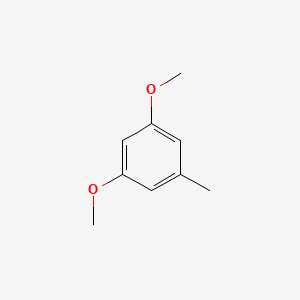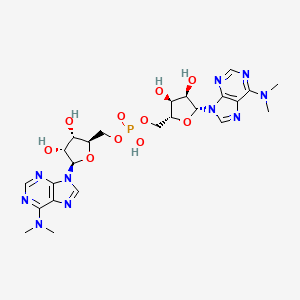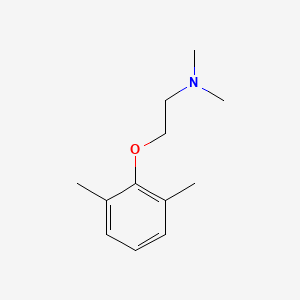
戊基三乙氧基硅烷
描述
Pentyltriethoxysilane, also known as Pentyltriethoxysilane, is a useful research compound. Its molecular formula is C11H26O3Si and its molecular weight is 234.41 g/mol. The purity is usually 95%.
The exact mass of the compound Pentyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 纳米多孔二氧化硅颗粒的表面改性 戊基三乙氧基硅烷已被用于改性空心纳米多孔二氧化硅颗粒 (HNSPs) 的表面。HNSPs 的表面和孔通过硅烷偶联反应用 PTS 进行改性。 这种改性导致孔径减小,从而影响了阿魏酸的包封效率和释放速率,阿魏酸是药物递送系统中常用的化合物 .
药物递送系统
发现 HNSPs 用 PTS 进行表面改性会影响药物的控释。 一项研究调查了阿魏酸从表面功能化的 HNSPs 中的释放,发现脱盐水和乙醇中的释放速率变化遵循 HNSP > PTS-HNSP 。这表明 PTS 可用于控制药物递送系统中药物的释放速率。
基于纳米技术的药物递送载体
在过去的几十年中,人们对基于纳米技术的药物递送载体进行了深入研究,以提高药物疗效并最大限度地减少副作用。PTS 作为表面改性剂,在这些研究中发挥着至关重要的作用。 载体用 PTS 进行表面改性会影响药物的负载和释放行为,这是设计有效药物递送系统的重要因素 .
环境修复
用 PTS 改性的功能化二氧化硅纳米粒子已用于环境修复应用。 表面改性步骤可能涉及 PTS,在增强这些纳米粒子的性能方面发挥着重要作用,使其适用于环境修复 .
废水处理
与环境修复类似,用 PTS 改性的功能化二氧化硅纳米粒子已用于废水处理。 用 PTS 进行表面改性可以增强这些纳米粒子的吸附能力,使其能有效地从废水中去除污染物 .
先进催化
用 PTS 改性的功能化二氧化硅纳米粒子已用于先进催化。 用 PTS 进行表面改性可以增强这些纳米粒子的催化活性,使其适用于各种催化应用 .
安全和危害
未来方向
While specific future directions for Pentyltriethoxysilane are not mentioned in the search results, one paper discusses its use in creating composites with polyhexafluoropropylene, one of the most indifferent and adhesion-lacking polymers existing . This suggests potential applications in the development of new materials and technologies.
属性
IUPAC Name |
triethoxy(pentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAUDREWWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042491 | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-24-2 | |
| Record name | Pentyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV7IN6V4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentyltriethoxysilane (PTS) modify the properties of nanoporous membranes and influence solvent diffusion?
A1: PTS acts as a surface modifier for nanoporous membranes like silica and zirconia. It achieves this by reacting with the hydroxyl groups present on the membrane surface through a process called silane coupling. This grafting process introduces pentyl chains onto the membrane surface and within the pore channels. [, ]
- Reduced Pore Size: The grafted pentyl chains effectively decrease the pore size of the membrane. For instance, PTS functionalization reduces the pore size of hollow nanoporous silica particles (HNSPs) from 2.54 nm to approximately 1.5 nm. []
- Altered Surface Energy (γsv): The introduction of pentyl chains renders the membrane surface more hydrophobic. This is evident from the increased water contact angles observed after PTS grafting. []
- Surface Interactions: The modified surface energy influences the affinity of different solvents to the membrane. Solvents with lower surface tension are more affected by the pore size, while those with higher surface tension are more influenced by the surface energy. []
Q2: How does Pentyltriethoxysilane (PTS) functionalization of Hollow Nanoporous Silica Particles (HNSPs) impact the controlled release of ferulic acid?
A2: PTS functionalization of HNSPs provides a controllable means to tune the release rate of encapsulated molecules like ferulic acid. [] Here's how:
- Controlled Diffusion: The reduced pore size after PTS grafting creates a more significant barrier for ferulic acid diffusion, leading to a slower release rate compared to unmodified HNSPs. []
- Solvent Influence: The release rate also depends on the solvent used. For instance, ferulic acid release was slower in ethanol than in deionized water from PTS-modified HNSPs. This suggests a combined effect of solvent penetration ability and the interaction of ferulic acid with both the solvent and the modified HNSP surface. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



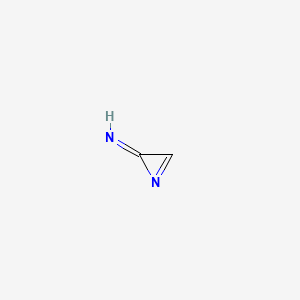

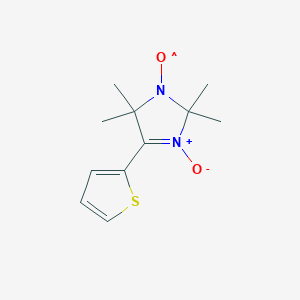
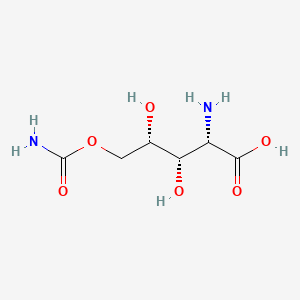
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
